3,4-dimethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide 3,4-dimethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.: 922887-35-2
VCID: VC7138827
InChI: InChI=1S/C20H22N2O2/c1-13-6-8-16(11-15(13)3)20(24)21-17-9-7-14(2)18(12-17)22-10-4-5-19(22)23/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24)
SMILES: CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O)C
Molecular Formula: C20H22N2O2
Molecular Weight: 322.408

3,4-dimethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

CAS No.: 922887-35-2

Cat. No.: VC7138827

Molecular Formula: C20H22N2O2

Molecular Weight: 322.408

* For research use only. Not for human or veterinary use.

3,4-dimethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide - 922887-35-2

Specification

CAS No. 922887-35-2
Molecular Formula C20H22N2O2
Molecular Weight 322.408
IUPAC Name 3,4-dimethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Standard InChI InChI=1S/C20H22N2O2/c1-13-6-8-16(11-15(13)3)20(24)21-17-9-7-14(2)18(12-17)22-10-4-5-19(22)23/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24)
Standard InChI Key LGDPKVOFTPGXTM-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O)C

Introduction

Key Functional Groups:

  • Amide (-CONH-) group.

  • Ketone (-C=O) group within the pyrrolidinone moiety.

  • Aromatic rings with methyl substituents.

Synthesis Pathway

While specific synthesis details for this compound are unavailable in the provided references, its structure suggests it can be synthesized through a multi-step process:

  • Step 1: Benzamide Core Formation
    React a substituted benzoic acid (3,4-dimethylbenzoic acid) with an amine derivative (e.g., 4-methyl-3-aminoacetophenone) under standard amidation conditions using coupling agents like EDCI or DCC.

  • Step 2: Pyrrolidinone Introduction
    Introduce the pyrrolidinone moiety via a nucleophilic substitution reaction or through cyclization of an intermediate that includes a ketone and amine functional group.

  • Step 3: Purification and Characterization
    Purify the final product using recrystallization or chromatographic techniques. Characterize it using:

    • NMR Spectroscopy: For hydrogen and carbon environments.

    • Mass Spectrometry (MS): To confirm molecular weight.

    • IR Spectroscopy: To detect functional groups like amides and ketones.

Medicinal Chemistry

The presence of an amide group and heterocyclic pyrrolidinone suggests potential bioactivity:

  • Anti-inflammatory Agents: Similar compounds have shown inhibitory effects on enzymes like COX or LOX.

  • Anticancer Properties: Benzamide derivatives are often explored as histone deacetylase inhibitors (HDACi).

  • CNS Activity: The pyrrolidinone moiety may interact with neurological targets, potentially making it relevant for neurodegenerative diseases.

Molecular Docking Studies

In silico studies could predict its binding affinity to biological targets such as enzymes or receptors. This is crucial for identifying therapeutic potential.

Research Findings on Related Compounds

Related benzamide derivatives and pyrrolidinone-containing molecules have been studied extensively:

Study FocusKey Findings
Synthesis of benzamide derivatives Demonstrated anti-inflammatory activity through inhibition of key enzymes like lipoxygenase (LOX).
Pyrrolidinone-containing drugs Showed promise in antibacterial and antidiabetic applications due to their ability to target enzymes.

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